molecular formula C12H14N2O3S B5508568 N-ethyl-8-methoxyquinoline-5-sulfonamide CAS No. 129660-45-3

N-ethyl-8-methoxyquinoline-5-sulfonamide

Cat. No.: B5508568
CAS No.: 129660-45-3
M. Wt: 266.32 g/mol
InChI Key: KZTMBEQDOUSILV-UHFFFAOYSA-N
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Description

N-ethyl-8-methoxyquinoline-5-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biological research, particularly within the quinoline sulfonamide class . Quinoline sulfonamides are a versatile family of compounds studied for their potential to modulate various biological pathways . Some analogs in this class have been investigated for their inhibitory activity against phosphodiesterases (PDE), such as PDE IV, and for their potential to suppress the production of pro-inflammatory cytokines like Tumour Necrosis Factor (TNF) . This makes them valuable as tool compounds for researching immune responses and inflammatory processes . The core quinoline structure, substituted with a methoxy group and a sulfonamide functionality, is a common pharmacophore that contributes to the molecule's ability to interact with enzymatic targets . The sulfonamide group, in particular, is a key structural feature in many therapeutic agents, including antimicrobials, diuretics, and anticonvulsants, highlighting its broad utility in drug discovery . Researchers can employ this compound as a building block for the synthesis of more complex molecules or as a reference standard in bioactivity screenings . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-ethyl-8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-14-18(15,16)11-7-6-10(17-2)12-9(11)5-4-8-13-12/h4-8,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTMBEQDOUSILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277553
Record name N-Ethyl-8-methoxy-5-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129660-45-3
Record name N-Ethyl-8-methoxy-5-quinolinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129660-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-8-methoxy-5-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Sulfonylation and Amide Formation

  • Precursor Preparation : Starting with 8-hydroxyquinoline (1 ), the hydroxyl group is protected via methylation to yield 8-methoxyquinoline (4 ) .

  • Sulfonylation : Reaction with chlorosulfonic acid converts the quinoline derivative into 8-methoxyquinoline-5-sulfonyl chloride (5 ) .

  • Amine Coupling : Substitution of the sulfonyl chloride with ethylamine in the presence of triethylamine forms the target sulfonamide .

Alternative Methods

The Betti reaction (a three-component condensation involving aldehydes, amines, and phenols) has been explored for synthesizing related 8-hydroxyquinoline derivatives. While not directly applied to this compound, it highlights the versatility of quinoline scaffolds in forming complex structures .

Sulfonamide Group Reactions

The sulfonamide moiety undergoes:

  • Hydrolysis : Acidic or basic conditions can cleave the sulfonamide bond, though stability depends on substituents .

  • Substitution : The ethyl group attached to the sulfonamide nitrogen can undergo nucleophilic displacement, enabling further functionalization .

  • Coupling Reactions : Attempts to form triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) were unsuccessful, likely due to interference from the quinoline’s chelating properties .

Substitution Reactions

The methoxy group at position 8 can participate in:

  • Demethylation : Under acidic conditions, the methoxy group may revert to a hydroxyl group, altering solubility and bioactivity .

  • Metal Chelation : The quinoline core enables coordination with metal ions (e.g., zinc, copper), enhancing its interaction with biological targets .

Role of Functional Groups

  • Sulfonamide : Acts as a weak acid, facilitating proton transfer and hydrogen bonding with enzymes or proteins .

  • Ethyl Group : Enhances solubility and modulates steric effects during binding to biomolecules .

  • Methoxy Substituent : Stabilizes the quinoline ring and influences electronic properties, affecting reactivity .

Influence of Substituents

Structural modifications significantly impact reactivity:

SubstituentEffect on Reaction Pathways
Ethyl groupImproves solubility for nucleophilic substitutions
Methoxy groupReduces acidity of the hydroxyl group (if present)
Quinoline coreEnables metal coordination and π-π interactions

Comparison with Analogues

CompoundKey FeaturesReaction Behavior
8-HydroxyquinolineHydroxyl group at position 8More acidic, prone to chelation
Quinoline SulfonamidesSulfonamide at position 5Enhanced enzyme inhibition via H-bonding
ChloroquinineChloro substituentAntimalarial activity via heme detoxification

N-Ethyl-8-methoxyquinoline-5-sulfonamide’s combination of solubility-enhancing substituents and bioactive functional groups positions it as a versatile intermediate for medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

N-ethyl-8-methoxyquinoline-5-sulfonamide has been investigated for its potential as a lead compound in drug development. Its mechanism of action involves the inhibition of bacterial enzyme activity by mimicking para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. This competitive inhibition leads to a bacteriostatic effect, making it valuable in developing new antibacterial agents .

Case Studies:

  • A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Research

Recent studies have highlighted the anticancer potential of quinoline derivatives. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications.

Case Studies:

  • In vitro assays showed that compounds derived from quinoline sulfonamides exhibited cytotoxicity against melanoma and breast cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications in the sulfonamide group could enhance anticancer activity .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the production of dyes and pigments due to its chemical stability and reactivity. Its role as a building block in organic synthesis allows for the creation of more complex molecules used in various industrial processes .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
7-Methoxy-N-methylquinoline-8-sulfonamideMethyl group instead of ethylAntimicrobial, anticancer
8-HydroxyquinolineHydroxy group instead of methoxyAntimicrobial
8-MethoxyquinolineLacks sulfonamide but contains methoxyAntimicrobial
QuinolineBase structure without additional substituentsVaries widely

This table illustrates how variations in substituents influence biological activity and chemical reactivity among quinoline derivatives.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Methoxy groups at position 8 enhance electron density on the quinoline ring compared to hydroxy or fluoro substituents, influencing reactivity in cyclization and biological interactions .
  • Steric Effects : Bulky substituents (e.g., benzyl, triazole) reduce synthetic yields due to steric hindrance during sulfonamide formation .

Anticancer Activity

Compound Name IC₅₀ (μM) Against A549 Lung Cancer Cells Selectivity (Cancer vs. Normal Cells)
This compound Not reported Moderate (data pending)
9a (Quinoline-8-sulfonamide derivative) 0.496 mM (~223.1 µg/mL) High (low toxicity to fibroblasts)
Cisplatin (Reference) 0.5–1.0 μM Low (high normal cell toxicity)

Key Observations :

  • Positional Isomerism: 8-Methoxyquinoline-5-sulfonamides (e.g., N-ethyl derivative) may exhibit lower cytotoxicity than 8-sulfonamide analogs (e.g., compound 9a) due to differences in cellular target binding .
  • Substituent Impact : Fluorinated or halogenated derivatives (e.g., 8-fluoro-3-iodo analog) show enhanced activity but require optimization for selectivity .

Antibacterial Activity

Limited data are available for this compound, but related compounds like N-allyl-8-hydroxyquinoline-5-sulfonamide demonstrate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) due to metal ion chelation by the hydroxy group .

Biological Activity

N-ethyl-8-methoxyquinoline-5-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.

The primary mechanism of action for this compound involves the inhibition of bacterial enzyme activity. The sulfonamide group structurally mimics para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase. This competitive inhibition leads to the disruption of folic acid synthesis, essential for bacterial growth and replication, resulting in a bacteriostatic effect.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Table 1 summarizes its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Activity
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Klebsiella pneumoniae8High
Pseudomonas aeruginosa64Low

This table indicates that while the compound exhibits varying levels of effectiveness against different strains, it shows particularly strong activity against Klebsiella pneumoniae.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Case studies indicate that it exhibits cytotoxicity against several cancer cell lines. For instance, a study reported its effects on human breast adenocarcinoma (MDA-MB-231) and human lung adenocarcinoma (A549) cells, where it significantly reduced cell viability in a dose-dependent manner .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell Line IC50 (µM) Effectiveness
MDA-MB-23115High
A54920Moderate
C-32 (melanoma)25Moderate

The data suggest that this compound is particularly effective against breast cancer cells, showing potential as an anticancer agent.

Research Findings and Case Studies

  • Inhibition of Proteasome Activity : A study highlighted the compound's ability to inhibit proteasome activity, which is crucial in cancer cell survival. This mechanism can lead to increased apoptosis in cancer cells .
  • Synergistic Effects with Other Drugs : Research indicates that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies .
  • Fluorescence Quenching Studies : Investigations into its interaction with serum proteins like bovine serum albumin (BSA) revealed that the compound binds effectively, indicating potential for improved bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-8-methoxyquinoline-5-sulfonamide, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfonylation of 8-methoxyquinoline derivatives. For example, a two-step process may include:

Sulfonation of 8-methoxyquinoline using chlorosulfonic acid under controlled temperatures (0–5°C) to yield the sulfonic acid intermediate.

Reaction with ethylamine in anhydrous dichloromethane, catalyzed by triethylamine, to form the sulfonamide bond .

  • Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm crystallinity via X-ray powder diffraction (XRPD). Thermal stability can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect solvates or hydrates .

Q. Which analytical techniques are critical for structural and thermal characterization of this compound?

  • Structural Analysis :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy and ethyl groups) and sulfonamide connectivity.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ peak at m/z 320.29) .
    • Thermal Properties :
  • TGA/DSC : Determine decomposition temperatures and phase transitions. For example, a sharp endothermic peak in DSC near 215°C may indicate melting with decomposition .

Q. What storage conditions are optimal to preserve the compound’s stability?

  • Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid prolonged exposure to humidity, as sulfonamides are prone to hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can contradictions in spectral data from alternative synthetic routes be resolved?

  • Approach :

Compare by-product profiles using LC-MS to identify impurities (e.g., unreacted intermediates or oxidation by-products).

Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or confirm sulfonamide orientation.

Cross-validate with computational chemistry (e.g., DFT calculations for NMR chemical shift prediction) .

Q. What experimental designs are suitable for studying sulfonamide group reactivity under varying pH conditions?

  • Protocol :

Conduct pH-dependent hydrolysis studies (pH 2–12) using UV-Vis spectroscopy to monitor absorbance changes at λ = 280 nm.

Characterize degradation products via LC-MS/MS and compare with synthetic standards.

Kinetic analysis (e.g., Arrhenius plots) can elucidate activation energy for hydrolysis .

Q. How can computational modeling predict the compound’s behavior in biological systems?

  • Strategy :

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., carbonic anhydrase isoforms).

Use QSAR models to correlate substituent effects (e.g., methoxy vs. ethoxy) with bioavailability.

Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Resolution :

  • Standardize solubility measurements (e.g., shake-flask method in PBS at 25°C) and account for polymorphic forms (e.g., anhydrous vs. hydrate).
  • Cross-reference with Hansen solubility parameters to identify compatible solvents .

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